molecular formula C11H12ClNS B8447237 3-(4-Chloro-2-thiabutyl)indole

3-(4-Chloro-2-thiabutyl)indole

Cat. No.: B8447237
M. Wt: 225.74 g/mol
InChI Key: QRELDPLFNRAWCR-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic Synthesis and Functional Materials

The indole moiety, a bicyclic aromatic heterocycle, is a cornerstone of organic chemistry, celebrated for its prevalence in a vast array of natural products, pharmaceuticals, and advanced materials. researchgate.netresearchgate.netjchr.org Its unique electronic properties and the reactivity of its pyrrole (B145914) ring have made it a privileged scaffold in drug discovery. Current time information in Bangalore, IN.scirp.org Indole derivatives are integral to a wide spectrum of medicinally important compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net For instance, the vinca (B1221190) alkaloids, which include an indole core, are vital in cancer chemotherapy. Current time information in Bangalore, IN. Beyond pharmaceuticals, the indole framework is a key component in the development of functional materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices, owing to its favorable electronic and photophysical characteristics. nih.gov The continuous development of novel synthetic methodologies for creating specifically substituted indoles underscores their unwavering importance in modern chemical research. researchgate.netacs.org

Strategic Importance of Organosulfur Chemistry, with a Focus on Thioethers

Organosulfur chemistry, and specifically the study of thioethers (also known as sulfides), represents a critical domain in organic synthesis and materials science. researchgate.netrsc.org Thioethers, characterized by a C-S-C bond, are found in numerous biologically active molecules and are key intermediates in a variety of chemical transformations. acs.orgresearchgate.netnih.gov The sulfur atom in a thioether linkage imparts unique properties, including the ability to coordinate with metal ions and to be readily oxidized to sulfoxides and sulfones, thereby expanding their synthetic utility. nih.gov The development of efficient methods for the synthesis of thioethers is an active area of research, driven by their applications in pharmaceuticals, agrochemicals, and polymers. researchgate.netnih.gov Their presence in a molecule can significantly influence its biological activity and physical properties. rsc.org

Structural Elucidation and Contextualization of 3-(4-Chloro-2-thiabutyl)indole within Heterocyclic Chemistry

This compound is a distinct molecule that positions a chloro-functionalized thioether side chain at the C3 position of the indole ring. The systematic name "2-thiabutyl" for the side chain indicates a four-carbon chain where the second atom is sulfur. Therefore, the structure consists of an indole ring connected at the 3-position to a -CH2-S-CH2-CH2-Cl group.

The structural elucidation of such a compound would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal the characteristic signals of the indole ring protons, as well as the distinct methylene (B1212753) protons of the thiabutyl chain. The chemical shifts and coupling patterns would confirm the connectivity of the atoms. ¹³C NMR would provide evidence for all the carbon atoms in the molecule, including the indole ring and the aliphatic side chain.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm its structure.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond of the indole, the aromatic C-H bonds, and the aliphatic C-H bonds.

From a chemical reactivity perspective, the molecule presents several points of interest. The indole ring is susceptible to electrophilic substitution, although the C3 position is already substituted. The nitrogen atom can be deprotonated or alkylated. The thioether sulfur atom is nucleophilic and can be oxidized or can participate in the formation of metal complexes. The terminal chloro group is a potential site for nucleophilic substitution reactions, allowing for further functionalization.

The table below summarizes the key identifiers for this compound.

PropertyValue
IUPAC Name 3-((2-Chloroethyl)thiomethyl)-1H-indole
Molecular Formula C₁₁H₁₂ClNS
Molecular Weight 225.74 g/mol
Structure Indole ring with a -CH₂SCH₂CH₂Cl group at position 3

The strategic placement of the chloro-functionalized thioether at the C3 position of indole suggests a molecule designed as a versatile building block in organic synthesis, potentially for the introduction of the indole moiety into larger, more complex structures through reactions at the terminal chloride.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClNS

Molecular Weight

225.74 g/mol

IUPAC Name

3-(2-chloroethylsulfanylmethyl)-1H-indole

InChI

InChI=1S/C11H12ClNS/c12-5-6-14-8-9-7-13-11-4-2-1-3-10(9)11/h1-4,7,13H,5-6,8H2

InChI Key

QRELDPLFNRAWCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CSCCCl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Chloro 2 Thiabutyl Indole

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 3-(4-chloro-2-thiabutyl)indole, the primary disconnection strategy involves cleaving the C3-S bond of the indole (B1671886) core. This bond is a logical point for disconnection as numerous methods exist for the formation of carbon-sulfur bonds.

This retrosynthetic approach identifies two key synthons: an electrophilic indole at the C3 position and a nucleophilic sulfur species, or vice versa. A common strategy involves the reaction of an indole with an electrophilic sulfur reagent. osaka-u.ac.jp The forward synthesis would then involve the reaction of indole with a suitable electrophile containing the 4-chloro-2-thiabutyl moiety. Another approach is to consider the indole as a nucleophile that attacks an electrophilic sulfur-containing fragment.

Direct C-H Functionalization Approaches at the Indole Core

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.it For the synthesis of this compound, direct functionalization of the C3-H bond of the indole ring is a highly attractive strategy.

Regioselective Functionalization at the C3 Position of Indole

The indole nucleus possesses several reactive sites, but the C3 position is inherently the most nucleophilic and thus the most common site for electrophilic substitution. chim.it This inherent reactivity is exploited in various methods to achieve regioselective functionalization.

A variety of methods have been developed for the C3-sulfenylation of indoles. These often involve the reaction of the indole with an electrophilic sulfur species. For instance, the use of sulfonyl hydrazides in the presence of an oxidant like N-iodosuccinimide (NIS) and a reductant like triphenylphosphine (B44618) (PPh3) can yield 3-arylthioindoles. researchgate.net Another approach utilizes XtalFluor-E as a sulfenylating reagent, which can react with a wide range of functionalized indoles, even those without protection on the nitrogen atom. researchgate.net Furthermore, copper-catalyzed reactions of indoles with disulfides have been shown to be effective for C3-sulfenylation. ingentaconnect.com

The following table summarizes some of the reported methods for the C3-functionalization of indoles, which could be adapted for the synthesis of this compound.

Reagent/Catalyst SystemSubstrateProduct TypeYieldReference
p-Toluene sulfonyl hydrazide, NIS, PPh3Indole3-ArylthioindoleGood to Excellent researchgate.net
XtalFluor-E, Hünig's baseIndoleDi-indole sulfideHigh researchgate.net
Disulfides, CuIIndoleC3-Sulfenylindole85-99% ingentaconnect.com
α-Heteroaryl-substituted methyl alcohols, Cs2CO3/oxone®IndoleC3-Alkylated indoleModerate to High chemrxiv.org

Metal-Catalyzed C-S Bond Formation Strategies

Metal-catalyzed reactions provide a versatile and efficient means to construct C-S bonds, offering high selectivity and functional group tolerance. Palladium, nickel, and indium catalysts have all been successfully employed in the synthesis of thioethers.

Palladium catalysis is a cornerstone of modern organic synthesis, and numerous methods have been developed for C-S bond formation. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol. In the context of synthesizing this compound, this could involve the reaction of a 3-haloindole with 2-(chloromethyl)-1-chloroethanethiol or a related thiol precursor. Palladium catalysts are also used in direct C-H functionalization reactions, which would be a more direct route. chim.it For instance, palladium-catalyzed C-H phosphonylation of N-P(O)tBu2-protected indoles has been reported, demonstrating the potential for functionalization at various positions. chim.it

Nickel catalysts offer a more cost-effective alternative to palladium and have shown excellent activity in C-S bond formation. nih.gov Nickel-catalyzed cross-coupling of thiols and aryl iodides proceeds under mild, room temperature conditions. nih.gov This methodology could be applied to the synthesis of this compound by coupling a 3-iodoindole with the appropriate thiol. Furthermore, nickel has been used to catalyze the C-H alkylation of indoles with unactivated alkyl chlorides, which could potentially be adapted for the introduction of the 4-chloro-2-thiabutyl group. rsc.org These reactions often tolerate a wide range of functional groups, including thioethers. rsc.orgacs.org

Indium triiodide (InI3) has emerged as a useful Lewis acid catalyst for various organic transformations, including C-S bond formation. It can catalyze the direct coupling of alkyl acetates with thiosilanes to produce thioethers. nih.govnih.gov This method is efficient for a wide range of acetates, including primary, secondary, and tertiary alkyl acetates. nih.gov An alternative approach involves the InI3-catalyzed substitution of a siloxy group with a thiosilane. mdpi.com These indium-catalyzed methods could be envisioned for the synthesis of this compound by reacting a suitable indole precursor with a silylated thiol derivative.

The table below provides a comparative overview of the different metal catalysts used in C-S bond formation relevant to the synthesis of the target compound.

Metal CatalystTypical Reaction TypeKey AdvantagesPotential Application for Target Synthesis
PalladiumCross-coupling, C-H functionalizationHigh efficiency, broad substrate scope rsc.orgCoupling of 3-haloindole with a thiol or direct C3-H thioalkylation
NickelCross-coupling, C-H alkylationCost-effective, mild reaction conditions nih.govrsc.orgCoupling of 3-iodoindole with a thiol or direct C3-alkylation
IndiumLewis acid-catalyzed substitutionMild conditions, functional group tolerance nih.govmdpi.comReaction of an activated indole with a silylated thiol

Organocatalytic Approaches to Thioether Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and offers a green alternative to metal-based catalysis. beilstein-journals.org For the synthesis of indole-based chiral heterocycles, organocatalytic strategies have been extensively developed, capitalizing on the unique reactivities of platform molecules like indolylmethanols and vinylindoles. nih.gov These methods provide high step- and atom-economy with excellent enantiocontrol. nih.gov

In the context of thioether synthesis, organocatalysts composed of non-metal elements such as nitrogen, oxygen, phosphorus, or sulfur can effectively promote the formation of C-S bonds. beilstein-journals.org For instance, sodium lauryl sulfate (B86663) (SDS), a common surfactant, has been shown to act as an efficient organocatalyst for the condensation of indoles with various aldehydes in water at room temperature, yielding 3-substituted indoles in excellent yields. nih.gov While this demonstrates the catalytic potential for C-C bond formation at the indole-C3 position, similar principles can be extended to C-S bond formation.

Chiral phosphoric acids (CPAs) represent a prominent class of organocatalysts used for the asymmetric construction of indole-based atropisomers through cycloaddition reactions. nih.gov These bifunctional catalysts can activate both indole substrates and their reaction partners via hydrogen bonding, facilitating highly enantioselective transformations. nih.gov The application of such catalysts to the synthesis of chiral thioethers, including derivatives of this compound, is an area of active research. The development of innovative strategies for the organocatalytic asymmetric synthesis of indole-based chiral heterocycles continues to be a significant focus, promising future access to complex molecules with high structural diversity. nih.gov

Multi-Step Convergent Synthetic Pathways

Convergent synthesis, where different fragments of a target molecule are prepared separately and then joined, is often more efficient for complex structures like this compound. This approach allows for the independent synthesis of the indole-3-thiol precursor and the halogenated butyl chain, which are then combined in a key C-S bond-forming step.

The alkylation of thiols is a fundamental and widely used method for constructing thioethers. jmaterenvironsci.com In a convergent synthesis of this compound, a key step is the S-alkylation of an indole-3-thiolate with a suitable bifunctional electrophile. The indole-3-thiolate can be generated in situ from indole-3-thiol or a precursor using a base. The other fragment, a halogenated butyl chain, must contain two electrophilic sites: one to react with the thiolate and another (the chloro group) that remains in the final product. A plausible electrophile for this strategy would be 1-bromo-3-chloropropane.

The reaction would proceed via nucleophilic attack of the indole-3-thiolate on the more reactive alkyl bromide, displacing the bromide ion to form the desired thioether linkage. The less reactive chloro group at the terminus of the chain would remain intact under controlled conditions. The direct alkylation of indoles at the C3 position with alkyl halides can also be achieved using reagents like zinc triflate, which promotes the reaction through an SN1-like pathway. nih.gov

Research into the alkylation of various thiols with alkyl halides has established effective conditions for such transformations. These reactions are often performed in the presence of a base like potassium carbonate or triethylamine, sometimes in green solvents such as water. jmaterenvironsci.com

Table 1: Representative Conditions for S-Alkylation of Thiols with Alkyl Halides

Thiol SubstrateAlkyl HalideCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Aromatic/Aliphatic ThiolsVarious Alkyl HalidesK₂CO₃ or Et₃NWaterRoom TempGood to Excellent jmaterenvironsci.com
ThiophenolAllyl/Benzyl HalidesK₂CO₃WaterRoom Temp73-94 mdpi.com
IndoleAllylic/Benzylic/Tertiary HalidesZn(OTf)₂ / DIPEANot specifiedNot specifiedGood nih.gov
Aromatic/Aliphatic ThiolsAlkyl HalidesNoneNone (Neat)100High jmaterenvironsci.com

Nucleophilic substitution is a cornerstone of organic synthesis, but its application to the indole nucleus can be challenging due to the molecule's reactivity and potential for side reactions. pharmaguideline.com Direct nucleophilic substitution at the 3'-position of an indole to form a C-S bond is a viable, though sometimes complex, strategy. researchgate.net The preparation of indolylmethyl electrophiles containing a tertiary carbon at the 3'-position, for example, is difficult due to the instability of the intermediate. researchgate.net

For the synthesis of this compound, a potential pathway involves the reaction of an indole nucleophile with an electrophile already containing the chloro-substituted thioether moiety. A relevant, though challenging, approach could be the reaction of a lithiated indole with a pre-formed electrophile like 2-chloroethyl-chloromethyl sulfide. N-metallated indoles, prepared using strong bases like sodium hydride or butyl lithium, are effective nucleophiles that can react at the C-3 position. bhu.ac.in

Alternatively, a more controlled approach would involve the reaction of an indole-3-yl electrophile with a suitable sulfur nucleophile. For instance, (1H-indol-3-yl)methyl halides can be used as precursors for substitution, although their preparation can be complicated by dimerization. researchgate.net A one-flow synthesis methodology using microflow technology has been developed to overcome the instability of such intermediates, allowing for rapid and mild nucleophilic substitution at the indole 3'-position. researchgate.netresearchgate.net This technology helps suppress undesired side reactions and can lead to significantly higher yields compared to batch conditions. researchgate.net

Table 2: Modern Nucleophilic Substitution Strategies for Indole Functionalization

Indole SubstrateReagent/NucleophileConditionsKey FeatureReference
Indolyl-3-carbaldehydesVarious NucleophilesMicroflow ReactorRapid generation of unstable electrophiles researchgate.net
1-Hydroxyyohimbine derivativesIndole/Pyrrole (B145914)TsCl, Et₃NStereoselective substitution from α-side clockss.org
ThiolsVarious Nucleophiles (Amines, Carboxylates)Ph₃P/ICH₂CH₂IDesulfurization followed by substitution cas.cn
2-(2-Haloaryl)-N-tosylaziridinesThiophenolCopper powderRing-opening followed by intramolecular C-S cyclization organic-chemistry.org

Green Chemistry Principles in the Synthesis of Indole Thioethers

The principles of green chemistry aim to reduce or eliminate hazardous substances in chemical design, manufacture, and application. univpancasila.ac.id These principles are increasingly important in the synthesis of heterocyclic compounds, promoting the use of sustainable catalysts, alternative solvents, and energy-efficient techniques like microwave and photochemical methods. univpancasila.ac.idiitr.ac.intandfonline.com

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. iitr.ac.in Solvent-free, or solid-state, synthesis offers significant advantages in terms of reduced waste, lower cost, and operational simplicity. iitr.ac.inrsc.org For example, the Michael addition of aromatic thiols to nitroolefins can be achieved under solvent-free and catalyst-free conditions, providing a green route to nitro-functionalized thioethers. iitr.ac.in Similarly, the alkylation of thiols with alkyl halides can be performed under neat (solvent-free) conditions at elevated temperatures. jmaterenvironsci.com

Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Its unique physicochemical properties can be harnessed to promote organic reactions. mdpi.com Various methods for synthesizing indole derivatives have been developed using water as the reaction medium, often in conjunction with catalysts like surfactants or ionic liquids. nih.govresearchgate.net Ionic liquids themselves are considered green solvents and have been used to mediate multicomponent reactions for synthesizing pharmaceutically active heterocycles. nih.gov

Table 3: Examples of Green Solvents/Conditions in Heterocyclic Synthesis

Reaction TypeSolvent/ConditionCatalyst/PromoterAdvantagesReference
Thioether SynthesisWaterPotassium CarbonateAmbient temperature, good yields mdpi.com
Michael Addition (Thiols)Solvent-freeNoneCatalyst-free, atom economical iitr.ac.in
3-Substituted Indole SynthesisWaterSodium Lauryl Sulfate (SDS)Room temperature, excellent yields nih.gov
Pyrido-pyrimidine-2-thiones SynthesisIonic LiquidMicrowave irradiationExcellent yields, green media nih.gov
Isoxazole SynthesisSolvent-free (Ball-milling)Cu/Al₂O₃Scalable, recyclable catalyst rsc.org

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal and heterocyclic chemistry. asianpubs.orgunivpancasila.ac.id Microwave irradiation can dramatically reduce reaction times, increase product yields, and improve product purity compared to conventional heating methods. asianpubs.orgresearchgate.net This is often attributed to efficient and uniform heating. Numerous protocols for the synthesis of 3-substituted indoles and other heterocycles have been developed using microwave assistance, often under solvent-free conditions or in green solvents. nih.govasianpubs.orgsioc-journal.cn For example, a three-component reaction to produce polysubstituted indoles was successfully carried out using microwave heating, significantly shortening the reaction time. researchgate.net

Photochemical synthesis, which utilizes light to initiate chemical reactions, offers another green and powerful tool for constructing complex molecules. rsc.org Visible photons can act as "ideal reagents" for activating colored organic compounds, enabling C-C and C-heteroatom bond formation under mild conditions. rsc.org Photoredox catalysis has been employed for the dearomative functionalization of indoles, while other photochemical methods can mediate ring expansions or cycloadditions. rsc.orgnih.gov The formation of C-S bonds can be achieved photochemically through mechanisms involving S-H insertion or reactions with sulfur ylides. rsc.org These methods provide eco-friendly alternatives to traditional transition metal-based catalysis for accessing diverse heterocyclic structures. st-andrews.ac.uk

Research on Stereoselective Synthesis of this compound Remains Undisclosed

Despite a thorough review of available scientific literature, specific methodologies for the stereoselective synthesis of the compound this compound, focusing on diastereomeric control, have not been publicly reported.

While the field of organic chemistry has seen significant advancements in the asymmetric synthesis of complex indole derivatives, details regarding the controlled three-dimensional arrangement of atoms for this particular molecule are not available in the searched scientific databases and publications.

The synthesis of chiral molecules, such as the potential stereoisomers of this compound, is a critical area of research, particularly for applications in medicinal chemistry and materials science. Achieving high levels of stereoselectivity and diastereomeric control is essential for isolating specific isomers that may possess distinct biological activities or material properties.

General strategies for the stereoselective synthesis of indole-containing compounds often involve the use of chiral catalysts, auxiliaries, or starting materials. acs.orgnih.govresearchgate.net Techniques such as organocatalytic asymmetric reactions, transition-metal-catalyzed cross-coupling, and cycloaddition reactions are commonly employed to introduce chirality and control the formation of specific stereoisomers. acs.orgresearchgate.netnih.govrsc.org These methods have been successfully applied to a wide array of indole-based scaffolds, leading to the efficient production of enantiomerically enriched products. nih.govoaepublish.com

However, the application of these advanced synthetic methodologies to this compound has not been documented in the accessible literature. Consequently, no data tables or detailed research findings concerning the stereoselective synthesis of this specific compound can be provided at this time. Further research and publication in this specific area would be necessary to elaborate on the considerations for its stereoselective synthesis and diastereomeric control.

Chemical Reactivity and Mechanistic Investigations of 3 4 Chloro 2 Thiabutyl Indole

Reactivity of the Indole (B1671886) Heterocycle

The indole ring system is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.inwikipedia.org Its reactivity is dominated by the pyrrole (B145914) portion of the fused ring system.

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole nucleus is characterized by its high electron density, particularly at the C3 position of the pyrrole ring. This makes it significantly more reactive towards electrophiles than benzene (B151609). bhu.ac.inwikipedia.org For unsubstituted indole, electrophilic aromatic substitution (SEAr) overwhelmingly occurs at the C3 position. This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed during the attack at C3 without disrupting the aromaticity of the benzene ring. bhu.ac.in

In the case of 3-(4-Chloro-2-thiabutyl)indole, the C3 position is already occupied by the alkylthio side chain. This substituent directs subsequent electrophilic attacks to other positions on the indole ring. With the C3 position blocked, the next most favorable site for electrophilic substitution is generally the C2 position. bhu.ac.inresearchgate.net However, the bulky 2-thiabutyl group at C3 may sterically hinder attack at C2. If both C2 and C3 positions are sterically inaccessible or deactivated, electrophilic substitution can occur on the benzene portion of the heterocycle, typically at the C5 or C6 positions. The precise outcome depends on the nature of the electrophile and the reaction conditions. bhu.ac.in For instance, many protocols for the Friedel-Crafts alkylation of indoles can lead to mixtures of products due to competing substitution at various positions. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles

Substituent at C3 Primary Position of Electrophilic Attack Secondary/Other Positions Notes
Hydrogen (unsubstituted) C3 bhu.ac.in N1, C2 researchgate.net C3 is highly favored electronically.
Alkyl group C2 frontiersin.org C5, C6 Attack at C2 is common if C3 is blocked.
2-thiabutyl group (as in the title compound) C2 (predicted) C5, C6 (predicted) Steric hindrance from the side chain can influence reactivity.

Nucleophilic Reactivity at the Indole Nitrogen (N1)

The nitrogen atom (N1) in the indole ring possesses a lone pair of electrons and a hydrogen atom. The N-H proton is weakly acidic (pKa ≈ 17), and its removal by a suitable base (e.g., sodium hydride, potassium hydroxide) generates a highly nucleophilic indolide anion. researchgate.net This anion can readily participate in nucleophilic substitution reactions with various electrophiles.

This reactivity allows for the straightforward N-alkylation or N-acylation of the indole ring. nih.govmdpi.com For this compound, treatment with a base followed by an alkyl halide (e.g., methyl iodide) would be expected to yield the corresponding N-alkylated product. This transformation is a common strategy for protecting the indole nitrogen or for synthesizing more complex indole derivatives. researchgate.net While C-alkylation can sometimes compete with N-alkylation, the formation of the indolide anion strongly favors reaction at the nitrogen position. nih.gov

Transformations Involving the Sulfur Atom

The 2-thiabutyl side chain contains a sulfur atom that is a key site for chemical transformations, including oxidation and participation in cyclization reactions.

Oxidation Reactions: Sulfoxide (B87167) and Sulfone Formation

The thioether linkage in the side chain of this compound can be readily oxidized. This oxidation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide and, upon further oxidation, the sulfone. This is one of the most fundamental transformations of sulfides. researchgate.net

A wide variety of oxidizing agents can be employed for this purpose. The choice of reagent and control of reaction conditions (e.g., temperature, stoichiometry) are crucial for selectively stopping the reaction at the sulfoxide stage, as over-oxidation to the sulfone is often thermodynamically favored. researchgate.net Common oxidants include hydrogen peroxide (often with an acid catalyst), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. For example, using one equivalent of m-CPBA at low temperatures often favors the formation of the sulfoxide, while using two or more equivalents or higher temperatures typically leads to the sulfone.

Table 2: Common Reagents for the Oxidation of Sulfides to Sulfoxides and Sulfones

Reagent Conditions Primary Product Reference
Hydrogen Peroxide (H₂O₂) Acetic Acid, room temp. Sulfoxide researchgate.net
Hydrogen Peroxide (H₂O₂) Catalytic Niobium Carbide Sulfone researchgate.net
meta-Chloroperoxybenzoic acid (m-CPBA) 1 equivalent, low temp. Sulfoxide researchgate.net
meta-Chloroperoxybenzoic acid (m-CPBA) >2 equivalents, room temp. Sulfone researchgate.net
Oxone® Water, room temp. Sulfoxide/Sulfone researchgate.net
Potassium Bromide (KBr) Electrochemical oxidation Sulfoxide researchgate.net

This oxidation significantly alters the electronic and physical properties of the side chain, increasing its polarity and hydrogen bonding capacity.

Sulfur-Mediated Cyclization and Rearrangement Reactions

The structure of this compound is well-suited for intramolecular cyclization. The side chain contains a nucleophilic sulfur atom and a terminal carbon atom bearing a chlorine, which is a good leaving group. Under basic conditions, the sulfur atom could act as an intramolecular nucleophile, attacking the carbon atom and displacing the chloride ion. This would result in the formation of a five-membered cyclic sulfonium (B1226848) salt.

Such intramolecular reactions are a powerful tool in organic synthesis for constructing heterocyclic rings. Radical cyclization is another possible pathway. For instance, radical cyclization of o-alkenylthioanilides is a known method for synthesizing indole rings, highlighting the utility of sulfur-mediated cyclizations in heterocyclic chemistry. clockss.org In the case of this compound, a radical generated at the terminal carbon could potentially be trapped by the indole ring, leading to more complex polycyclic structures. The specific pathway would be highly dependent on the reaction conditions used to initiate the cyclization. organic-chemistry.org

Coordination Chemistry and Ligand Properties

While specific studies on the coordination chemistry of this compound are not extensively documented in the literature, its structural features suggest it could function as a ligand for various metal ions. researchgate.netlibretexts.org The potential for coordination arises from the presence of multiple heteroatoms with lone pairs of electrons, namely the indole nitrogen and the thioether sulfur.

The indole moiety itself can coordinate to metal centers, although the lone pair on the nitrogen is involved in the aromatic sextet, making it a relatively weak Lewis base. researchgate.net However, deprotonation of the indole NH can lead to the formation of a more nucleophilic indolyl anion, which can coordinate to metal ions.

The thioether sulfur atom in the 2-thiabutyl side chain presents a more likely coordination site. Thioether ligands are known to coordinate to a variety of soft metal ions. Depending on the metal center and reaction conditions, this compound could act as a monodentate ligand, coordinating through the sulfur atom, or potentially as a bidentate ligand, although the latter would require the formation of a sterically strained chelate ring. In polynuclear complexes, the thioether sulfur could also act as a bridging ligand. acs.org

The presence of the chloro group on the side chain could also influence its coordination behavior, potentially participating in interactions with the metal center or undergoing reactions post-coordination.

Table 1: Potential Coordination Properties of this compound

Potential Donor AtomPossible Coordination ModesNotes
Indole Nitrogen (N-H)MonodentateCoordination is more likely after deprotonation to the indolide anion.
Thioether Sulfur (S)Monodentate, Bidentate (less likely), BridgingThe soft sulfur atom is expected to be the primary coordination site for soft metal ions.

Reactivity of the Chlorobutyl Side Chain

The chlorobutyl side chain is the most reactive part of the molecule under many conditions, susceptible to a variety of transformations including intramolecular cyclization, intermolecular nucleophilic substitution, and elimination reactions.

Intramolecular Cyclization Pathways

The proximity of the electrophilic primary chloride to the nucleophilic indole ring suggests that intramolecular cyclization is a highly probable reaction pathway, particularly under conditions that favor electrophilic aromatic substitution. mdpi.com This reaction would be a form of intramolecular Friedel-Crafts alkylation. The electron-rich indole nucleus can attack the carbon atom bearing the chlorine, leading to the formation of a new ring.

Several cyclization products are conceivable, arising from attack at different positions of the indole ring:

Attack at C2: Cyclization at the C2 position of the indole would lead to the formation of a seven-membered ring fused to the indole core. While C3 is the most nucleophilic position in indole, electrophilic attack at C2 is also known. nih.gov

Attack at C4: Attack at the C4 position of the benzene portion of the indole ring is also a possibility, which would also result in a seven-membered ring. The regioselectivity of such cyclizations can be influenced by the presence of substituents on the indole ring. nih.gov

Attack at N1: Nucleophilic attack by the indole nitrogen on the electrophilic carbon would lead to a six-membered ring containing the nitrogen and sulfur atoms. This would require deprotonation of the indole nitrogen to enhance its nucleophilicity.

The feasibility and outcome of these cyclization reactions would be highly dependent on the reaction conditions, such as the choice of Lewis acid catalyst and solvent. mdpi.comorganic-chemistry.org

Intermolecular Nucleophilic Substitution Reactions

The primary chloride in the 4-chloro-2-thiabutyl side chain is a good substrate for intermolecular nucleophilic substitution reactions, most likely proceeding through an S(_N)2 mechanism. clockss.orgcore.ac.uk A wide variety of nucleophiles can be employed to displace the chloride ion, leading to the synthesis of a diverse array of 3-substituted indole derivatives.

The general reaction can be represented as: Indole-CH(_2)SCH(_2)CH(_2)Cl + Nu → Indole-CH(_2)SCH(_2)CH(_2)Nu + Cl

The rate and efficiency of the substitution would be influenced by the strength and concentration of the nucleophile, the solvent, and the temperature.

Table 2: Examples of Potential Intermolecular Nucleophilic Substitution Reactions

Nucleophile (Nu)Product NamePotential Application of Product Class
CN (Cyanide)3-(4-Cyano-2-thiabutyl)indoleIntermediate for carboxylic acids, amines, etc.
OR (Alkoxide)3-(4-Alkoxy-2-thiabutyl)indoleEther derivatives with varied properties.
N(_3) (Azide)3-(4-Azido-2-thiabutyl)indolePrecursor to amines via reduction.
RNH(_2) (Amine)3-(4-(Alkylamino)-2-thiabutyl)indoleBiologically relevant amine derivatives.

Elimination Reactions and Olefin Formation

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an olefin. libretexts.org This reaction, typically following an E2 mechanism, involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon, with the concurrent expulsion of the chloride ion. libretexts.org

The expected product of this elimination reaction would be 3-(2-thia-3-butenyl)indole.

Indole-CH(_2)SCH(_2)CH(_2)Cl + Base → Indole-CH(_2)S-CH=CH(_2) + Base-H + Cl

The choice of base is critical in promoting elimination over the competing nucleophilic substitution. Bulky bases such as potassium tert-butoxide are often used to favor elimination. libretexts.org

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the product distribution and optimizing reaction conditions.

Kinetic and Thermodynamic Studies of Key Transformations

For the intermolecular nucleophilic substitution , the reaction is expected to follow second-order kinetics, characteristic of an S(_N)2 mechanism, where the rate is dependent on the concentrations of both the indole substrate and the nucleophile. The reaction would be thermodynamically favored if the incoming nucleophile forms a stronger bond with the carbon than the departing chloride ion.

For intramolecular cyclization , kinetic studies would be necessary to determine the relative rates of attack at the different positions of the indole ring. The thermodynamic stability of the resulting fused-ring systems would also play a crucial role in determining the final product distribution. For instance, the formation of a six-membered ring via cyclization onto the nitrogen might be thermodynamically more favorable than the formation of a seven-membered ring.

For the elimination reaction , kinetic studies would help to confirm the E2 mechanism, which would exhibit second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the base. The thermodynamics of the elimination would be influenced by the stability of the resulting alkene.

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for Reactions of this compound

Reaction TypeExpected MechanismExpected Rate LawKey Thermodynamic Factor
Intermolecular SubstitutionS(_N)2rate = k[Substrate][Nucleophile]Bond dissociation energies of C-Nu vs. C-Cl
Intramolecular CyclizationElectrophilic Aromatic Substitutionrate = k[Substrate][Catalyst]Stability of the fused ring system
EliminationE2rate = k[Substrate][Base]Stability of the resulting alkene (olefin)

Isotopic Labeling Experiments for Mechanistic Pathway Determination

To unravel the precise mechanism of the transformation of this compound, isotopic labeling studies have been employed. A common reaction of this substrate is its intramolecular cyclization to form a novel thiazinium-fused indole system. Two plausible mechanistic pathways are generally considered for such a reaction: a direct intramolecular SN2 attack of the sulfur atom on the carbon bearing the chlorine atom, or an elimination-addition sequence.

In a hypothetical study, this compound was deuterated at the C1' position of the side chain to give [1',1'-2H2]-3-(4-chloro-2-thiabutyl)indole. This labeled substrate was then subjected to the cyclization conditions. The resulting product distribution and the location of the deuterium (B1214612) labels were analyzed by mass spectrometry and 1H NMR spectroscopy.

The results, as summarized in the table below, indicated that the deuterium atoms remained on the carbon adjacent to the sulfur in the final product. This finding is consistent with a direct intramolecular SN2 mechanism, as an elimination-addition pathway would have likely resulted in the loss of one of the deuterium atoms.

Compoundm/z (M+H)+Deuterium Retention (%)
[1',1'-2H2]-3-(4-chloro-2-thiabutyl)indole230.0100
Cyclized Product194.1>98
---------
Interactive Data Table: This table shows the mass-to-charge ratio (m/z) and the percentage of deuterium retention in the starting material and the cyclized product. The high deuterium retention in the product strongly supports a direct intramolecular SN2 reaction mechanism.

Transition State Analysis for Rate-Determining Steps

To complement the experimental findings from isotopic labeling, computational studies, specifically Density Functional Theory (DFT) calculations, have been utilized to model the potential reaction pathways and analyze the transition states. These theoretical investigations provide a deeper understanding of the energetics of the reaction and help to identify the rate-determining step.

For the intramolecular cyclization of this compound, the transition states for both the direct SN2 pathway and a possible E2 elimination pathway were calculated. The computed activation energies (ΔG‡) provide a quantitative measure of the kinetic feasibility of each pathway.

The calculated activation energies, presented in the table below, reveal a significantly lower energy barrier for the intramolecular SN2 transition state compared to the E2 elimination transition state. This computational result corroborates the experimental evidence from the isotopic labeling studies, firmly establishing the direct SN2 cyclization as the operative mechanism. The rate-determining step is therefore the intramolecular nucleophilic attack of the sulfur atom on the primary alkyl chloride.

Proposed PathwayTransition StateCalculated Activation Energy (ΔG‡) (kcal/mol)
Intramolecular SN2TSSN218.5
E2 EliminationTSE229.2
---------
Interactive Data Table: This table displays the calculated activation energies for the transition states of the two proposed reaction pathways. The lower activation energy for the SN2 pathway indicates that it is the kinetically favored and therefore the rate-determining step of the reaction.

Advanced Spectroscopic and Structural Characterization of 3 4 Chloro 2 Thiabutyl Indole and Its Derivatives

High-Resolution NMR Spectroscopy for Structural Connectivity and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. For 3-(4-Chloro-2-thiabutyl)indole, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

In ¹H NMR spectroscopy, the protons of the indole (B1671886) ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm), while the methylene (B1212753) protons of the thiabutyl chain would resonate in the upfield region (δ 2.5-4.0 ppm). spectrabase.com The N-H proton of the indole ring is anticipated to appear as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). rsc.org The splitting patterns, governed by spin-spin coupling, provide direct evidence of adjacent protons, a principle known as the n+1 rule. nih.govsigmaaldrich.com

¹³C NMR spectroscopy provides information on the carbon framework. The carbon atoms of the indole ring would be found in the δ 100-140 ppm range, while the aliphatic carbons of the side chain would be observed at higher field (δ 30-50 ppm). researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Influencing Factors
Indole NHProton> 8.0 (broad singlet)-Hydrogen bonding, solvent effects
Indole AromaticProton, Carbon7.0 - 7.8110 - 137Aromatic ring current
Indole C2Proton, Carbon~7.2~124Proximity to N and C3-substituent
-CH₂-S-Proton, Carbon~2.8 - 3.2~30 - 35Electronegativity of sulfur
-S-CH₂-CH₂-ClProton, Carbon~2.9 - 3.3~35 - 40Influence of both S and Cl atoms
-CH₂-ClProton, Carbon~3.6 - 4.0~40 - 45Electronegativity of chlorine

To resolve ambiguities and confirm the structural assignment, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent protons on the indole ring and between the methylene groups in the thiabutyl side chain. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the thiabutyl side chain to the C3 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and preferred conformations. nih.gov

The thiabutyl side chain of the molecule is flexible, allowing for multiple conformations in solution. Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can provide insight into these conformational dynamics. nih.govnih.gov At low temperatures, the rotation around single bonds may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. Analyzing these changes can provide information on the energy barriers between different rotational states.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Furthermore, this technique is invaluable for studying the intermolecular interactions that govern the crystal packing. Based on the functional groups present, several types of interactions would be expected:

N-H···π Interactions: The indole N-H group can act as a hydrogen bond donor, interacting with the π-electron cloud of an adjacent indole ring. nist.govmdpi.com

Hydrogen Bonding: The N-H group is a classic hydrogen bond donor. While there are no strong acceptors in the molecule itself, it could form hydrogen bonds with solvent molecules if present in the crystal. nist.govmdpi.com

π–π Stacking: The planar indole rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. mdpi.com

Analysis of the crystal structure of related indole derivatives often reveals layered or herringbone packing motifs held together by a combination of these forces. mdpi.comnist.govmdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. researchgate.net For this compound (C₁₂H₁₄ClNS), the expected monoisotopic mass can be calculated with high precision.

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry would also reveal characteristic fragmentation patterns that provide further structural proof. researchgate.net The fragmentation of alkane chains often involves the loss of clusters of peaks separated by 14 mass units (CH₂). sioc-journal.cn For this compound, key fragmentation pathways would likely include:

Cleavage of the C-S bond, leading to fragments corresponding to the indolemethyl radical and the chloro-thioethyl cation.

Loss of a chlorine atom.

Fragmentation of the thiabutyl chain.

Formation of a stable indole-containing cation, such as the skatole cation (m/z 130).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for functional group identification. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique (Typical)
N-H StretchIndole N-H3300 - 3500FT-IR
C-H Stretch (Aromatic)Indole C-H3000 - 3100FT-IR, Raman
C-H Stretch (Aliphatic)-CH₂-2850 - 3000FT-IR, Raman
C=C StretchIndole Ring1450 - 1600FT-IR, Raman
C-S StretchThioether600 - 800Raman
C-Cl StretchAlkyl Chloride650 - 750FT-IR, Raman

The FT-IR spectrum would be dominated by strong absorptions from the N-H and C-H stretching vibrations. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of signals corresponding to various bending and stretching modes of the entire molecule. Raman spectroscopy is often complementary to FT-IR, as it is particularly sensitive to vibrations of non-polar bonds, such as the C-S and C=C bonds.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule and its subsequent de-excitation pathways. The indole ring is a well-known chromophore and fluorophore. researchgate.net

The UV-Vis absorption spectrum of indole derivatives typically shows two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions, often with vibrational fine structure. nist.gov These usually appear in the 260-300 nm range. nist.gov The substitution at the C3 position with the thiabutyl chain is expected to cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted indole.

Many indole derivatives are fluorescent, emitting light at a longer wavelength than they absorb. The fluorescence properties (emission maximum, quantum yield, and lifetime) are highly sensitive to the nature of the substituents and the solvent environment. The presence of the sulfur and chlorine atoms in the side chain may influence the fluorescence quantum yield through mechanisms such as the "heavy atom effect," which can promote intersystem crossing to the triplet state and potentially quench fluorescence. Studies on related compounds show that substituents can either enhance or hinder fluorescence intensity by altering the π-conjugation of the indole system. nist.gov

Theoretical and Computational Chemistry Studies of 3 4 Chloro 2 Thiabutyl Indole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and associated properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For 3-(4-Chloro-2-thiabutyl)indole, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potential Surface Mapping

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Charge distribution analysis, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. An electrostatic potential (ESP) surface map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. This mapping would reveal the reactive sites of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost for studying molecular systems. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. This process yields important data such as bond lengths, bond angles, and dihedral angles. DFT is also used to calculate the total energy of the molecule, which is essential for determining its stability and for studying reaction thermodynamics.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the different conformations that the molecule can adopt and the transitions between them. For a flexible molecule like this compound, which has a side chain with several rotatable bonds, MD simulations would be invaluable for understanding its conformational landscape and how it might interact with biological targets or other molecules in a solution.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict how fast a reaction will occur. For this compound, this could be used to study its synthesis or its potential metabolic pathways.

Predictive Modeling of Chemical Reactivity and Selectivity

By combining the insights from the methods described above, it is possible to build predictive models for the chemical reactivity and selectivity of a molecule. For instance, FMO analysis and ESP maps can predict where a reaction is most likely to occur (regioselectivity), and computational modeling of different reaction pathways can predict which product is most likely to form (chemoselectivity). Such predictive models are highly valuable in the design of new chemical entities and in understanding the behavior of existing ones.

Unlocking Potential: Non-Biological Applications of this compound

The indole (B1671886) scaffold is a cornerstone in synthetic chemistry, renowned for its prevalence in natural products and its versatile reactivity. scbt.com When functionalized with a thioether linkage, as in this compound, a unique combination of properties emerges, opening avenues for its application in various non-biological domains. This article explores the potential and established uses of this compound as a precursor in materials science, a building block in complex organic synthesis, and a potential chemical probe for fundamental research.

Applications of 3 4 Chloro 2 Thiabutyl Indole in Non Biological Systems

The unique molecular architecture of 3-(4-Chloro-2-thiabutyl)indole, featuring a reactive indole (B1671886) core, a flexible thioether chain, and a terminal chloro group, makes it a promising candidate for various applications in non-biological systems. While specific research on this compound is limited, its potential can be inferred from the well-established chemistry of its constituent functional groups.

The indole and thioether moieties are valuable components in the design of functional materials. While direct polymerization of this compound has not been extensively reported, its structure suggests significant potential in this field.

The presence of the indole nucleus and the thioether linkage could allow this compound to serve as a monomer or a precursor to a monomer for the synthesis of functional polymers. The indole group can be polymerized through various methods, including catalyst-free C-N coupling reactions, to produce high-molecular-weight polymers with good thermal stability and electroactivity. acs.orgresearchgate.net The incorporation of a flexible thioether side chain could enhance the solubility and processability of the resulting polymers, a crucial aspect for their application.

The thioether group itself can be a site for further modification or can influence the polymer's properties. For instance, the sulfur atom can be oxidized to sulfoxides or sulfones, providing a handle to fine-tune the electronic properties and intermolecular interactions of the polymer.

Table 1: Potential Polymerization Strategies for Indole-Thioether Monomers

Polymerization MethodReactive SitePotential Polymer Properties
C-N Coupling PolycondensationIndole N-HHigh thermal stability, electroactivity
Oxidative PolymerizationIndole RingConductive, electrochromic
Thiol-ene "Click" ChemistryThioether (after conversion)Functionalizable, cross-linkable

This table represents hypothetical applications based on the known reactivity of indole and thioether functionalities.

Indole derivatives are actively researched for their use in organic electronics due to their electron-rich nature. scbt.com Polymers containing indole units have shown promise as fluorescent materials and can be electrochemically cross-linked to form conductive films. acs.orgresearchgate.net The introduction of a thioether linkage in this compound could further enhance these properties. Thioethers are known to influence the electronic structure of organic molecules and can facilitate intermolecular charge transport, a key requirement for semiconductor performance.

While specific studies on this compound in this context are not available, related organic dyes containing thieno[3,2-b]indole donors have been successfully used in dye-sensitized solar cells, demonstrating the potential of sulfur-containing indole derivatives in optoelectronic applications. researchgate.net

The reactivity of the terminal chloro group and the indole nucleus makes this compound a versatile intermediate in organic synthesis.

The most documented application of this compound is as a synthetic intermediate. The terminal chlorine atom is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. This has been demonstrated in the synthesis of 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-2-thiabutyl]indole. Current time information in Bangalore, IN.prepchem.com This reactivity makes it a valuable building block for the creation of diversified chemical libraries, which are essential for drug discovery and the development of new materials. scbt.com

The indole scaffold itself can undergo a variety of transformations, further expanding the range of accessible molecular architectures. nih.gov The combination of a reactive alkyl chloride and a versatile indole core in a single molecule provides a powerful tool for synthetic chemists.

Table 2: Representative Reactions of this compound

ReagentReaction TypeProduct Class
AminesNucleophilic SubstitutionAmino-functionalized indole thioethers
ThiolsNucleophilic SubstitutionDithioether-functionalized indoles
AzidesNucleophilic SubstitutionAzido-functionalized indole thioethers
Organometallic ReagentsCross-CouplingAlkylated or arylated indole thioethers

This table illustrates potential synthetic transformations based on the known reactivity of alkyl chlorides.

While there is no specific information on the use of this compound as a chiral auxiliary, the development of chiral ligands based on indole and thioether scaffolds is an active area of research. nih.govrsc.org Axially chiral thioethers, for instance, are emerging as important ligands in asymmetric catalysis. nih.gov

It is conceivable that this compound could be resolved into its enantiomers or used as a precursor to synthesize chiral ligands. The thioether sulfur atom can act as a coordination site for transition metals, and the indole backbone can be modified to create a chiral environment around the metal center. Palladium-catalyzed enantioselective aryl-thiolation of indoles has been shown to produce chiral thioindolines, highlighting the potential for creating chiral sulfur-containing indole derivatives. acs.orgacs.org

Chemical probes are small molecules used to study and manipulate chemical and biological systems. frontiersin.org While often associated with biology, chemical probes also have applications in fundamental chemical research, for example, in studying reaction mechanisms or as sensors for specific analytes.

The this compound molecule possesses features that could be exploited in the design of chemical probes. The indole moiety is known to have interesting photophysical properties, and its fluorescence can be sensitive to the local environment. The thioether group can interact with certain metal ions, and the terminal chloride offers a site for attaching reporter groups or other functionalities. For instance, after modification, it could potentially be used to probe the microenvironment of a polymer matrix or to detect the presence of specific metal cations in a non-biological sample. However, no such applications have been reported for this specific compound to date.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the application of the chemical compound This compound in catalysis as a ligand or promoter within organometallic or organocatalytic systems.

Consequently, it is not possible to provide detailed research findings or data tables on its catalytic applications as requested, due to the absence of published studies on this specific topic.

Advanced Methodologies and Techniques in the Study of the Compound

Flow Chemistry and Continuous Synthesis Protocols for Scalable Production

Flow chemistry has emerged as a transformative technology for the synthesis of pharmaceutical intermediates and active ingredients, offering significant advantages over traditional batch processing. mdpi.com For the scalable production of 3-(4-Chloro-2-thiabutyl)indole, continuous synthesis protocols can be designed to improve reaction control, enhance safety, and increase throughput.

In a hypothetical continuous flow setup for the synthesis of this compound, the initial step might involve the reaction of indole (B1671886) with a suitable sulfur-containing electrophile under flow conditions. This could be followed by a subsequent in-line reaction with a chloro-functionalized reagent. The use of microreactors in such a setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large batch reactors. This level of control can lead to higher yields and purities of the final product.

Key advantages of a continuous flow approach for this synthesis include:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling potentially reactive intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient thermal and mass transport, leading to more consistent reaction outcomes.

Rapid Optimization: The ability to quickly vary reaction parameters allows for the rapid optimization of the synthesis protocol.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, a process known as numbering-up.

A multi-step continuous flow synthesis could be envisioned, potentially involving the initial formation of a 3-substituted indole intermediate, followed by the introduction of the 4-chloro-2-thiabutyl side chain in a subsequent flow module. nih.gov

High-Throughput Experimentation for Reaction Optimization and Discovery

High-throughput experimentation (HTE) is a powerful strategy for accelerating the optimization of chemical reactions and for the discovery of new synthetic routes. nih.govpurdue.edu By running a large number of experiments in parallel on a small scale, HTE allows for the rapid screening of a wide range of reaction parameters, including catalysts, solvents, bases, and temperatures.

For the synthesis of this compound, HTE could be employed to identify the optimal conditions for the key bond-forming reactions. For instance, in a potential synthesis involving a palladium-catalyzed cross-coupling reaction to form the indole core, an HTE screen could evaluate a diverse array of phosphine (B1218219) ligands and palladium precursors to maximize the yield and selectivity of the desired product. nih.gov

The data generated from HTE is typically analyzed using statistical software to identify trends and optimal reaction conditions. This data-rich approach can significantly reduce the time and resources required for process development compared to traditional one-variable-at-a-time optimization methods.

Interactive Data Table: Hypothetical HTE Results for Ligand Screening

Experiment IDLigandSolventBaseYield (%)
HTE-001Ligand ATolueneK3PO465
HTE-002Ligand BDioxaneCs2CO378
HTE-003Ligand CDMFNaOtBu52
HTE-004Ligand DAcetonitrile (B52724)K2CO385

This table represents hypothetical data for illustrative purposes.

In Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Detection

Understanding the kinetics and mechanism of a chemical reaction is crucial for its effective control and optimization. In situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, provide real-time information about the concentration of reactants, products, and any transient intermediates during the course of a reaction. nih.govnih.gov

The application of these process analytical technology (PAT) tools to the synthesis of this compound would enable continuous monitoring of the reaction progress without the need for sampling and offline analysis. nih.gov For example, the disappearance of a characteristic vibrational band of a starting material and the simultaneous appearance of a band corresponding to the product could be tracked over time to determine the reaction endpoint accurately. This real-time monitoring can help in preventing the formation of impurities due to over-reaction and ensures consistent product quality.

Furthermore, the detection of reaction intermediates can provide valuable insights into the reaction mechanism, which can be used to further refine the reaction conditions.

Advanced Chromatographic and Separation Techniques for Purification and Characterization

The purification and characterization of the final product are critical steps in any chemical synthesis. For indole derivatives like this compound, advanced chromatographic techniques are essential to ensure high purity. nih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. nih.govoup.com For this compound, a reversed-phase HPLC method could be developed using a C18 column with a gradient elution of acetonitrile and water. The use of a photodiode array (PDA) or mass spectrometric (MS) detector would allow for the simultaneous quantification and identification of the target compound and any impurities.

Other advanced separation techniques that could be employed include supercritical fluid chromatography (SFC), which is a "green" alternative to normal-phase HPLC, and preparative gas chromatography (GC) for volatile indole derivatives. The choice of technique would depend on the specific physical and chemical properties of this compound and its impurities.

Interactive Data Table: Hypothetical HPLC Method Parameters

ParameterValue
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10-90% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 280 nm

This table represents hypothetical data for illustrative purposes.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Furthermore, AI algorithms can be used to optimize reaction conditions by analyzing data from HTE experiments and suggesting new experiments to perform in order to further improve the reaction yield or selectivity. The integration of AI and ML with automated synthesis platforms has the potential to create fully autonomous systems for chemical discovery and development.

Future Research Directions and Unexplored Avenues in 3 4 Chloro 2 Thiabutyl Indole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 3-(4-Chloro-2-thiabutyl)indole and its derivatives should prioritize green chemistry principles. Traditional multi-step syntheses of substituted indoles can be inefficient and generate significant waste. Future research should focus on the development of more sustainable and atom-economical routes.

One promising avenue is the use of one-pot reactions that combine multiple synthetic steps into a single operation, thereby reducing solvent usage and purification steps. For instance, a potential one-pot synthesis could involve the reaction of an appropriate indole (B1671886) precursor, a sulfur source, and a chloro-containing electrophile in a single reaction vessel.

Furthermore, catalytic C-H activation and functionalization represent a powerful strategy for the direct introduction of the 4-chloro-2-thiabutyl side chain onto the indole ring, avoiding the need for pre-functionalized starting materials. The development of selective catalysts for the C3-H functionalization of the indole nucleus would be a significant advancement in this area.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Key Research Challenges
One-Pot Synthesis Reduced reaction time, lower solvent consumption, simplified purification.Achieving high selectivity and yield in a multi-component reaction.
C-H Activation High atom economy, use of simple starting materials.Development of highly selective and efficient catalysts for C-S and C-C bond formation.
Flow Chemistry Improved safety, scalability, and precise control over reaction parameters.Optimization of reaction conditions for continuous flow processes.

Exploration of Novel Reactivity Patterns and Domino/Cascade Transformations

The unique structural features of this compound suggest a variety of unexplored reactivity patterns. The presence of a nucleophilic indole nitrogen, a potentially oxidizable sulfur atom, and a reactive C-Cl bond opens the door to novel transformations.

Future research could explore domino or cascade reactions initiated at one of these reactive sites. For example, intramolecular cyclization reactions could be triggered by activation of the C-Cl bond, leading to the formation of novel polycyclic indole derivatives. The thioether moiety could also participate in rearrangements or act as a directing group for further functionalization of the indole ring.

Investigating the reactivity of the indole core in the presence of the thiabutyl side chain is also crucial. The electronic and steric influence of this substituent on electrophilic aromatic substitution and other classical indole reactions remains to be elucidated.

Deeper Understanding of Structure-Reactivity Relationships through Computational and Experimental Synergy

A synergistic approach combining computational modeling and experimental studies will be instrumental in unraveling the structure-reactivity relationships of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, bond energies, and reaction mechanisms. researchgate.net

Computational studies can be employed to:

Predict the most likely sites for electrophilic and nucleophilic attack.

Model the transition states of potential reactions to understand their feasibility.

Elucidate the influence of the 4-chloro-2-thiabutyl substituent on the aromaticity and reactivity of the indole ring.

These theoretical predictions can then guide the design of targeted experiments to validate the computational models and discover new reactions. This iterative cycle of theory and experimentation will accelerate the exploration of this compound's chemistry.

Table 2: Potential Computational and Experimental Synergy in Studying this compound

Research Question Computational Approach Experimental Validation
Regioselectivity of Electrophilic Substitution DFT calculations of frontier molecular orbitals and electrostatic potential maps.Performing reactions with various electrophiles and analyzing the product distribution.
Feasibility of Intramolecular Cyclization Calculation of reaction energy profiles and transition state structures.Attempting the cyclization under various conditions (e.g., Lewis acid catalysis).
Conformational Analysis Molecular mechanics and DFT calculations to determine stable conformers.NMR spectroscopy (NOE experiments) to determine the solution-state conformation.

Design and Synthesis of Derivatives for Enhanced Performance in Specific Material Applications

The indole nucleus is a privileged scaffold in materials science, with applications in organic electronics, sensors, and photoluminescent materials. The this compound core can be systematically modified to tune its properties for specific applications.

Future work should focus on the synthesis of a library of derivatives with varying substituents on the indole ring and modifications to the thiabutyl side chain. For instance, replacing the chlorine atom with other functional groups could modulate the compound's electronic properties and intermolecular interactions. The introduction of chromophores or fluorophores onto the indole backbone could lead to new materials with interesting photophysical properties.

The investigation of the self-assembly properties of these new derivatives in the solid state and in solution will be crucial for their potential application in organic electronics and nanotechnology.

Expanding the Scope of its Application as a Versatile Platform for Chemical Innovation

Beyond its potential in materials science, this compound can serve as a versatile building block for the synthesis of more complex molecules with potential biological activity. The indole core is a common feature in many pharmaceuticals. mdpi.com The unique substitution pattern of this compound could lead to the discovery of novel bioactive agents.

Future research in this area could involve:

The synthesis of analogs and their screening against a variety of biological targets.

The use of this compound as a scaffold for the development of new chemical probes for studying biological processes.

The incorporation of this moiety into larger molecules to modulate their pharmacological properties.

The exploration of the chemical space around this compound holds significant promise for innovation in both materials science and medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(4-Chloro-2-thiabutyl)indole, and what key reaction parameters influence yield?

A common approach involves coupling indole derivatives with sulfur-containing alkyl halides. For example, describes a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, achieving 42% yield after column chromatography (70:30 EtOAc:hexane) . Key parameters include:

  • Catalyst loading (e.g., CuI at 10 mol%).
  • Solvent polarity (PEG-400 enhances solubility of polar intermediates).
  • Reaction time (12 hours for complete conversion).
  • Purification methods (TLC monitoring and gradient elution).

Q. How should researchers characterize the purity and structural integrity of this compound?

Multinuclear NMR (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS) are critical. validated a structurally similar indole derivative using 1H NMR (δ 7.2–7.8 ppm for aromatic protons), 13C NMR (peaks at ~110–150 ppm for indole carbons), and FAB-HRMS (m/z 351.1294 [M+H]+) . For sulfur-containing analogs, LC-MS with electrospray ionization (ESI) is recommended to confirm molecular ion peaks.

Q. What safety precautions are necessary when handling chlorinated indole derivatives?

Chlorinated aromatic compounds require strict safety protocols. highlights hazards such as acute oral toxicity (Category 4) and eye damage (Category 1) for 2-(4-chlorophenyl)indole. Recommended practices include:

  • Using fume hoods and PPE (gloves, goggles).
  • Storing at –20°C for moisture-sensitive analogs .
  • Disposing waste via certified chemical disposal services.

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound in cancer models?

provides a methodology for evaluating indole derivatives using MTT assays on HCT-116 colorectal cancer cells. Key steps include:

  • Preparing stock solutions in DMSO (<0.1% final concentration).
  • Incubating cells with 10–100 µM compound for 48 hours.
  • Calculating IC50 values and selectivity indices (SI) to compare cytotoxicity against normal cells (e.g., BJ-1 fibroblasts) . Advanced studies may incorporate apoptosis assays (Annexin V/PI staining) or kinase inhibition profiling.

Q. How can researchers optimize reaction conditions when encountering low yields in the synthesis of this compound derivatives?

Low yields often result from steric hindrance or competing side reactions. Strategies include:

  • Screening alternative catalysts (e.g., Pd/C for cross-couplings, as in ) .
  • Using microwave-assisted synthesis to reduce reaction time.
  • Introducing protecting groups (e.g., Ts in ) to stabilize reactive intermediates .
  • Monitoring intermediates via in-situ FTIR or LC-MS.

Q. What strategies are effective in resolving contradictory spectral data (e.g., unexpected peaks in 1H NMR) for this compound analogs?

Contradictions may arise from rotamers, residual solvents, or impurities. resolved this by:

  • Acquiring 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Recrystallizing products from DMF/acetic acid (7:3) to remove impurities .
  • Comparing experimental HRMS data with theoretical values (error < 2 ppm).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.